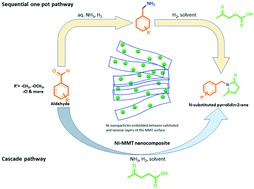Insights into cascade and sequential one-pot pathways for reductive amination of aldehydes paired with bio-derived levulinic acid to N-substituted pyrrolidones using molecular hydrogen†
Reaction Chemistry & Engineering Pub Date: 2022-01-14 DOI: 10.1039/D1RE00384D
Abstract
This work aims to explore cascade and sequential one-pot synthesis pathways for N-substituted pyrrolidones from aryl aldehydes and bio-derived levulinic acid (LA) using molecular hydrogen and ammonia. This process has been catalyzed using the non-noble metal catalyst, Ni–montmorillonite (Ni–MMT) nanocomposite, which has been extensively characterized for this work. It was observed that the sequential one-pot pathway provided significantly higher yields for the desired product with great atom economy, in comparison to the cascade pathway. The sequential one-pot pathway was further tested on aryl and selected aliphatic aldehyde substrates with moderate to substantial yields (63–86%) for N-substituted pyrrolidones. This nanocomposite catalyst was also applied for a process involving substituted anilines with levulinic acid, while yielding their corresponding pyrrolidone products in excellent yields. The Ni–MMT nanocomposite exhibited decent catalytic performance and recyclability of up to 6 cycles.


Recommended Literature
- [1] Size-dependent propagation of Au nanoclusters through few-layer graphene
- [2] Control of coordination chemistry in both the framework and the pore channels of mesoporous hybrid materials†
- [3] Hexanuclear Cu3O–3Cu triazole-based units as novel core motifs for high nuclearity copper(ii) frameworks†
- [4] Synthesis of a layered zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn2(PO4)(HPO4)2]·H2O, and its transformation to a extra-large pore three-dimensional zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn3(PO4)(HPO4)3]
- [5] Cocrystallization of axitinib with carboxylic acids: preparation, crystal structures and dissolution behavior†
- [6] Recent advances in MXene-based force sensors: a mini-review
- [7] Polarographic determination of 2:4:6-trinitrotoluene and cyclo trimethylenetrinitramine in explosive mixtures
- [8] A pentaquinone based probe for relay recognition of F− and Cu2+ ions: sequential logic operations at the molecular level†
- [9] A dopamine-modulated nitrogen-doped graphene quantum dot fluorescence sensor for the detection of glutathione in biological samples
- [10] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 137868-52-1
-
CAS no.: 12025-32-0
-
CAS no.: 14517-44-3









